
2-Cyano-N-(2,5-diethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(2,5-diethoxyphenyl)acetamide is an organic compound with the molecular formula C13H16N2O3 It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with two ethoxy groups (-OCH2CH3) at the 2 and 5 positions
Preparation Methods
The synthesis of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,5-diethoxyaniline with cyanoacetic acid or its esters under appropriate conditions. The reaction typically proceeds as follows:
Direct Reaction with Cyanoacetic Acid: The 2,5-diethoxyaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions to yield the desired product.
Reaction with Cyanoacetic Ester: Alternatively, the 2,5-diethoxyaniline can be reacted with an ester of cyanoacetic acid, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent such as ethanol or methanol.
Chemical Reactions Analysis
2-Cyano-N-(2,5-diethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups. Common reagents for these reactions include alkyl halides, aryl halides, and other electrophiles.
Condensation Reactions: The active hydrogen on the cyano group allows the compound to undergo condensation reactions with aldehydes, ketones, and other carbonyl compounds. These reactions often lead to the formation of heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
2-Cyano-N-(2,5-diethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter the function of receptors by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-Cyano-N-(2,5-diethoxyphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-N-(2,5-dimethoxyphenyl)acetamide: This compound has methoxy groups (-OCH3) instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This derivative contains a pyrrolidinone ring, which introduces additional functional groups and potential interactions.
2-Cyano-N-(2-nitrophenyl)acetamide: The presence of a nitro group (-NO2) significantly alters the electronic properties and reactivity of the compound.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyano-N-(2,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-17-10-5-6-12(18-4-2)11(9-10)15-13(16)7-8-14/h5-6,9H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
VJINQIFSFXCLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


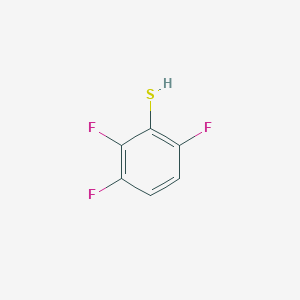


![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
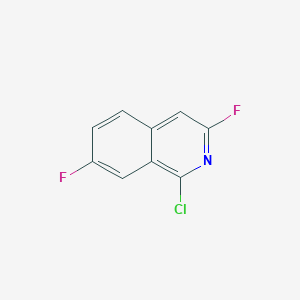
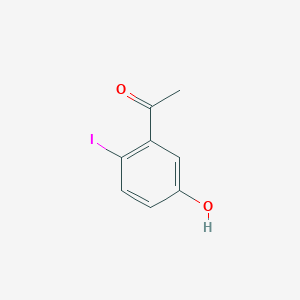
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)

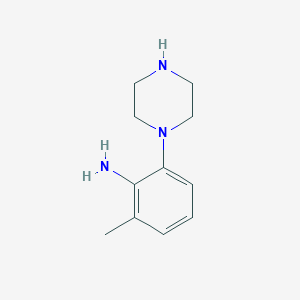
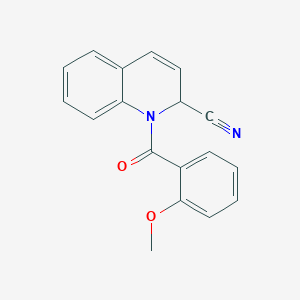

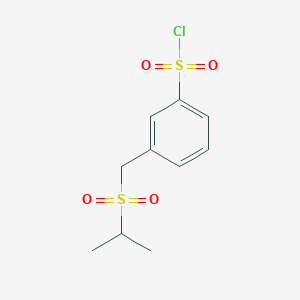
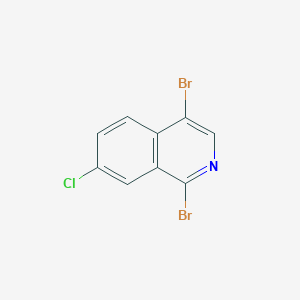
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
